molecular formula C11H8BrNO3 B6146843 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid CAS No. 1215932-54-9

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Cat. No.: B6146843
CAS No.: 1215932-54-9
M. Wt: 282.1
InChI Key:
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Description

. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid typically involves the bromination of isoquinoline derivatives followed by acylation reactions. One efficient approach involves the reaction of anthranilic acid derivatives with brominating agents under controlled conditions . Another method includes the oxidation of iminium intermediates to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromine atom or the carbonyl group.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 5-Bromo-2,3,3-trimethyl-3,4-dihydroisoquinolin-2-ium iodide
  • 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Uniqueness

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is unique due to its specific bromine substitution and acetic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

1215932-54-9

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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